

RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor

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Compound of Interest

Compound Name: RGFP966

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This document provides an in-depth overview of the discovery, chemical properties, mechanism of action, and experimental evaluation of **RGFP966**, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).

Discovery and Development

RGFP966 emerged from research efforts focused on developing selective inhibitors for individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC inhibitors.^[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site.^{[1][2]} The development of this class, including the well-known inhibitor Entinostat (MS-275), paved the way for analogues with refined selectivity.^[1] **RGFP966** was identified as a highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate the specific biological roles of this enzyme and a lead compound for therapeutic development.^{[1][3]}

Chemical and Physical Properties

RGFP966 is a synthetic, small-molecule compound. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(2E)-N-(2-Amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide	[4]
Molecular Formula	C ₂₁ H ₁₉ FN ₄ O	[5]
Molecular Weight	362.4 g/mol	[5]
CAS Number	1357389-11-7	[5]
Appearance	Solid	[5]
Purity	≥98%	[4]
Solubility	Soluble in DMSO (e.g., to 67 mg/mL or 100 mM)	[6]
Canonical SMILES	C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N	[4]
Storage Conditions	Store solid form desiccated at or below -20°C. Solid form is stable for at least 12 months.	[5]

Mechanism of Action

RGFP966 is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is characterized by a slow-on/slow-off binding kinetic.[5][7]

In Vitro Inhibitory Activity

RGFP966 shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while significant, may be more modest under certain assay conditions, with some inhibitory activity against HDAC1 and HDAC2.[8][9]

Enzyme	IC ₅₀ Value	Notes	Reference(s)
HDAC3	80 nM (0.08 μM)	Consistently reported value in cell-free, substrate-dependent biochemical assays.	[4][5][7]
HDAC1	>15 μM / 4.42 μM / 5.6 μM	Reported as having no effective inhibition up to 15 μM. Other studies report micromolar inhibition, suggesting ~3-5 fold selectivity for HDAC3 over HDAC1.	[7][9]
HDAC2	>15 μM / 6.8 μM / 9.7 μM	Reported as having no effective inhibition up to 15 μM. Other studies report micromolar inhibition.	[7][9]
HDAC8	>15 μM / >100 μM	No significant inhibition observed.	[9]

Cellular Effects and Signaling Pathways

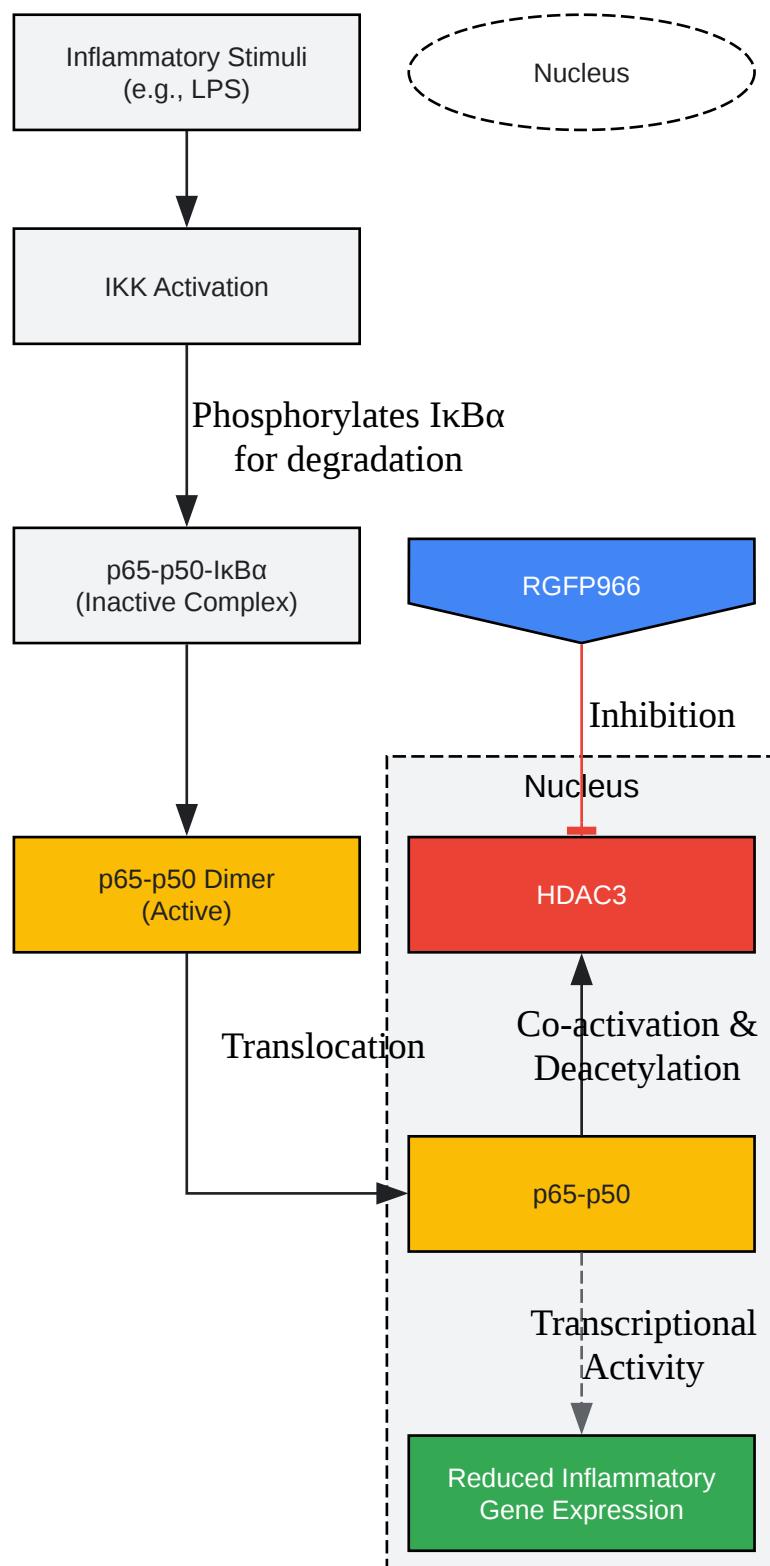
By inhibiting HDAC3, **RGFP966** prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a variety of downstream cellular effects.

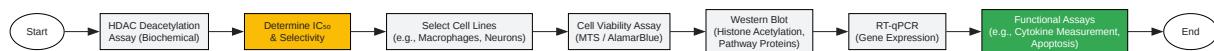
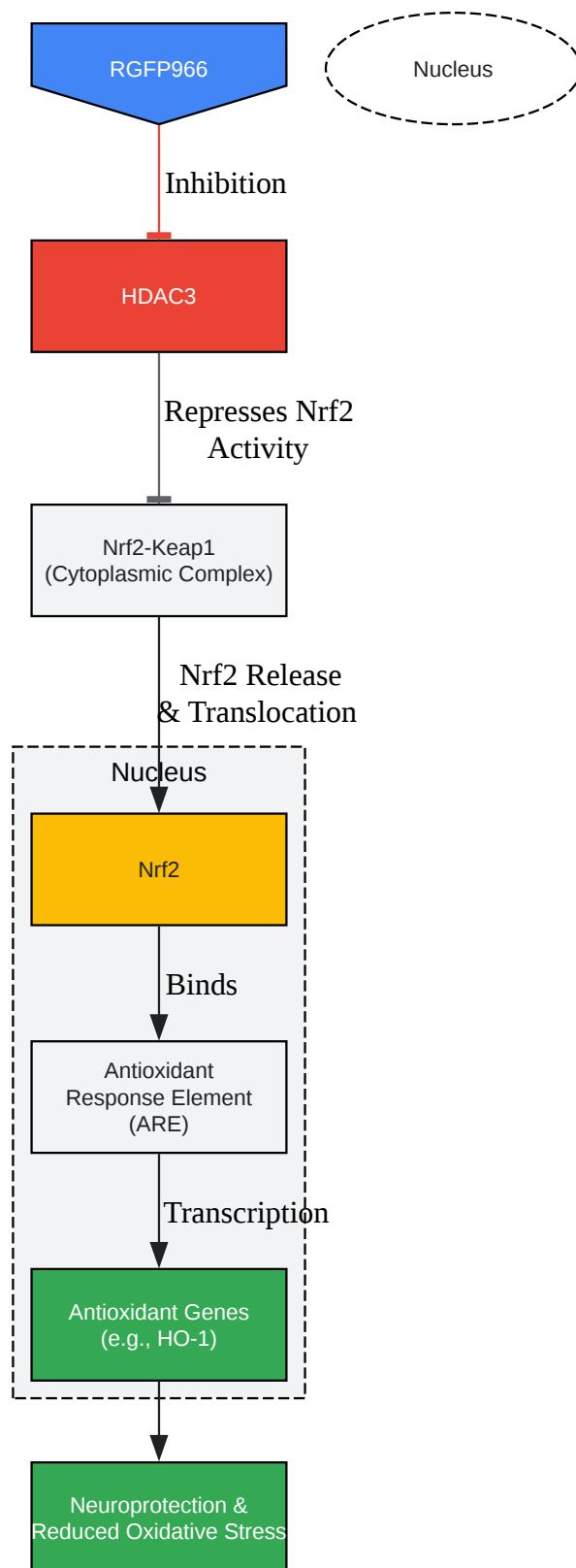
- Histone Acetylation: Treatment of cells with **RGFP966** leads to increased acetylation of specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin structure and gene expression.[5][7]
- Anti-proliferative and Pro-apoptotic Effects: In cancer cell lines, such as cutaneous T cell lymphoma (CTCL), **RGFP966** decreases cell growth by inducing apoptosis, an effect associated with DNA damage and impaired S phase progression.[5][7]

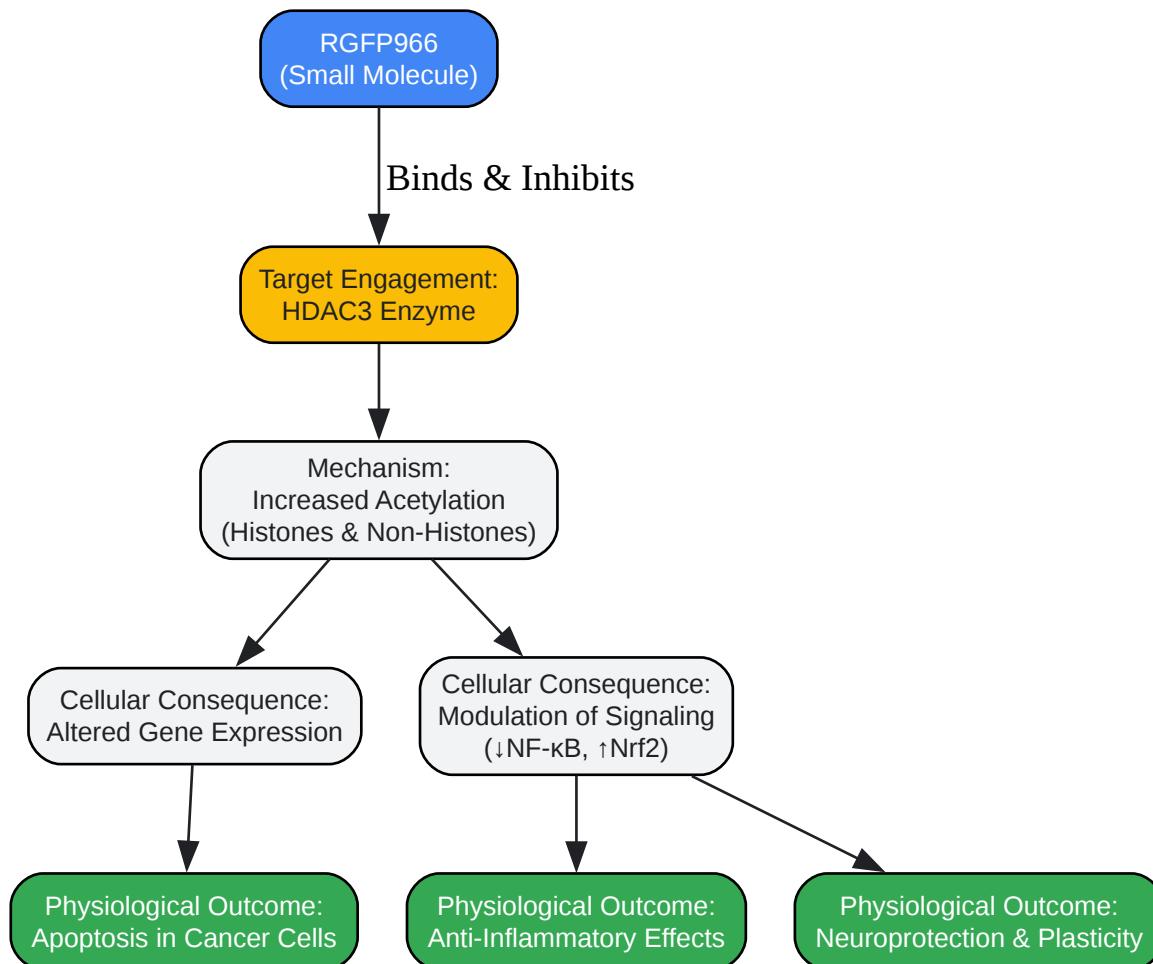
- Anti-inflammatory Effects: **RGFP966** demonstrates anti-inflammatory properties by modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory genes like IL-1 β , IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10. [11][12]
- Neuroprotection and Neuroplasticity: The compound is blood-brain barrier penetrant and has been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and cortical plasticity.[13]

Two critical signaling pathways modulated by **RGFP966** are the NF- κ B and Nrf2 pathways.

HDAC3 is known to deacetylate the p65 subunit of NF- κ B, a key step for its transcriptional activation. **RGFP966** inhibits this process. Interestingly, it reduces the transcriptional activity of NF- κ B p65 without altering the overall acetylation status of the p65 protein itself, suggesting it may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a reduction in the expression of NF- κ B target inflammatory genes.[10]





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